N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a thiazole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be synthesized through a cyclization reaction.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting the thiazole intermediate with a benzo[d][1,3]dioxole derivative under appropriate conditions.
Amide Bond Formation: The final step involves coupling the thiazole-benzo[d][1,3]dioxole intermediate with an amine derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can inhibit the activity of target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like piperine and sesamol share the benzo[d][1,3]dioxole structure and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-containing compounds such as thiamine (vitamin B1) and certain antibiotics (e.g., sulfathiazole) are known for their biological significance.
Uniqueness
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combined structural features, which allow it to interact with multiple biological targets. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development.
This compound’s versatility in synthesis, reactivity, and application makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6S/c24-18(21-12-2-4-15-17(6-12)29-10-27-15)7-13-8-30-20(22-13)23-19(25)11-1-3-14-16(5-11)28-9-26-14/h1-6,8H,7,9-10H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGQSFKDZCKOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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